molecular formula C9H18O B1293532 Cyclooctanemethanol CAS No. 3637-63-6

Cyclooctanemethanol

Cat. No. B1293532
CAS RN: 3637-63-6
M. Wt: 142.24 g/mol
InChI Key: ZHPBLHYKDKSZCQ-UHFFFAOYSA-N
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Description

Catalytic Synthesis of Cyclooctanemethanol

Cyclooctanemethanol is a type of cycloalkanemethanol, which can be synthesized through the hydrocarbonylation of cycloalkenes. This process involves the use of aqueous methyl formate as a source of carbon monoxide and hydrogen, which is generated by the water gas shift reaction. The selectivity of the synthesis is influenced by the hydrogenation process that occurs concurrently. This method provides a catalytic procedure for producing cyclooctanemethanol, which is an important chemical intermediate for various applications .

Molecular Structure Analysis

While the provided data does not directly discuss cyclooctanemethanol, it does provide insight into the structural and electronic properties of cyclooctatetraene (COT) derivatives, which are closely related to the cyclooctane structure. Substituting hydrogen atoms with fluoro and cyano groups on COT affects the compound's aromaticity and structural type. For instance, cyano derivatives can exhibit boat-like or twisted structures. These modifications also influence the compound's relative stability, inversion barriers, and aromatic character. Although these findings are specific to COT, they suggest that substituents can significantly alter the properties of cyclooctane derivatives, which would include cyclooctanemethanol .

Chemical Reactions Analysis

The abstracts provided do not offer specific details on the chemical reactions involving cyclooctanemethanol. However, the synthesis process mentioned in the first paper implies that cyclooctanemethanol can participate in hydrocarbonylation reactions. The influence of substituents on the reactivity and stability of cyclooctane derivatives, as discussed in the context of COT, may also be relevant to understanding the reactivity of cyclooctanemethanol. The presence of functional groups such as methanol could further affect its chemical behavior in subsequent reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclooctanemethanol are not explicitly detailed in the provided data. However, the synthesis method described indicates that the properties of cyclooctanemethanol can be influenced by the reaction conditions, such as the presence of aqueous methyl formate and the selectivity of the hydrogenation process. The structural analysis of COT derivatives suggests that substituents can affect the physical properties, such as bond distances, and chemical properties, like aromaticity and stability, which could be extrapolated to cyclooctanemethanol to some extent .

Scientific Research Applications

  • Cancer Immunotherapy

    • Cyclooctanemethanol-related compounds have been studied in the context of cancer immunotherapy. Cyclophosphamide (CY), a chemically related compound, is used in low doses with active specific immunotherapy for treating advanced melanoma and other metastatic cancers. It augments various immune responses, increases antibody production, and potentiates antitumor immunity. The mechanism involves the inhibition of a suppressor function, demonstrating its potential in therapeutic cancer vaccines (Bass & Mastrangelo, 1998).
  • Ophthalmic Applications

    • Cyclosporin A, another compound structurally related to cyclooctanemethanol, has been used in the treatment of moderate-to-severe dry eye disease. Studies show that cyclosporin A ophthalmic emulsions significantly improve the ocular signs and symptoms of dry eye disease without significant adverse effects (Stevenson, Tauber, & Reis, 2000).
  • Drug Delivery Systems

    • Cyclooctanemethanol derivatives like cyclodextrins are widely used in pharmaceutical applications to improve drug bioavailability. Cyclodextrin-containing polymers are particularly noted for their ability to deliver nucleic acids, highlighting their potential in advanced drug delivery systems (Davis & Brewster, 2004).
  • Pharmaceutical Excipients

    • The structure and physicochemical properties of cyclodextrins, related to cyclooctanemethanol, make them valuable as pharmaceutical excipients. They enhance the aqueous solubility of poorly soluble drugs and improve drug permeability and bioavailability without disrupting biological membranes (Jansook, Ogawa, & Loftsson, 2018).
  • Environmental Applications

    • Research has explored the use of cyclodextrins, chemically similar to cyclooctanemethanol, in environmental applications like soil bioremediation. Studies show that cyclodextrins can enhance the biodegradation and detoxification of transformer oil-contaminated soils, improving the bioavailability of pollutants and the activity of indigenous microorganisms (Molnár et al., 2005).

Safety And Hazards

Cyclooctanemethanol is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is a combustible liquid and may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to handle it with protective gloves/clothing/eye protection/face protection and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

cyclooctylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c10-8-9-6-4-2-1-3-5-7-9/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPBLHYKDKSZCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30189897
Record name Cyclooctanemethanol
Source EPA DSSTox
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Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclooctanemethanol

CAS RN

3637-63-6
Record name Cyclooctanemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3637-63-6
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Record name Cyclooctanemethanol
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Record name Cyclooctanemethanol
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Record name Cyclooctanemethanol
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Record name Cyclooctanemethanol
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Synthesis routes and methods

Procedure details

A solution of 8 millimols of cobalt 2-ethylhexoate and 20 millimols of triethylphosphate in 200 ml. of benzene was treated in an autoclave with 1:1 H2 :CO mixture for one hour at 170° C. and 3,700-114 3,750 psig. The autoclave was cooled and vented, and 250 g. of 1,5-cyclooctadiene was added. This mixture was treated with 1:1 H2 :CO at 145°-185° C. and 1,800-3,000 psig. for 3 hours. Distillation of the reactor effluent gave 203 g. of hydroformylation products boiling at 36°-75° C. at 5 mm. Hg pressure and 79 g. of residue. Reduction of a portion of the distilled oxygenated products over a nickel-based catalyst with hydrogen at elevated temperatures and pressures gave a 90% yield of hydroxymethylcyclooctane.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
U TANCHOTIKUL, TCY HSIEH - Journal of food science, 1990 - Wiley Online Library
… 7200 ng/mL cyclooctanemethanol and standard geosmin at … In addition to cyclooctanemethanol, several other compounds … Cyclooctanemethanol had less chromatographic …
Number of citations: 21 ift.onlinelibrary.wiley.com
SC Wood, WA Hill, KW Miller - Molecular pharmacology, 1993 - ASPET
… The apparent affinity for carbachol-induced flux was enhanced only by cyclopropanemethanol through cyclooctanemethanol, consistent with the hypothesis that a critical length of …
Number of citations: 22 molpharm.aspetjournals.org
EF Kean, CT Müller, EA Chadwick - Chemical Senses, 2011 - academic.oup.com
Scent is used across taxa to communicate information about signaler identity. Eurasian otters Lutra lutra are mainly solitary and thought to use scent as their primary means of …
Number of citations: 75 academic.oup.com
C Wang, B Sun, L Guo, X Wang, C Ke, S Liu, W Zhao… - Scientific reports, 2014 - nature.com
The association between cancer and volatile organic metabolites in exhaled breaths has attracted increasing attention from researchers. The present study reports on a systematic study …
Number of citations: 72 www.nature.com
A Vignesh, D Elumalai, P Rama, K Elangovan… - Int J Mosq …, 2016 - dipterajournal.com
The larvicidal activity of essential oil extracted from Glycosmis pentaphylla (Retz.) was evaluated against three mosquito species Anopheles stephensi, Aedes aegypti and Culex …
Number of citations: 8 www.dipterajournal.com
J Amini, V Farhang, T Javadi… - The plant pathology journal, 2016 - ncbi.nlm.nih.gov
In this study, antifungal activity of essential oils of Cymbopogon citratus and Ocimum basilicum and two fungicides Mancozeb and Metalaxyl-Mancozeb in six different concentrations …
Number of citations: 76 www.ncbi.nlm.nih.gov
P Sarkar, MC Kalita, MR Khan - Trends Biosci, 2017 - researchgate.net
Background and objectives: This study employs Gas Chromatography-Mass Spectrometry (GC-MS) based comparative metabolic profiling of fecal samples of whisky drinkers with non-…
Number of citations: 1 www.researchgate.net
LE Craig - Chemical Reviews, 1951 - ACS Publications
The unique chemical behavior of benzene led chemists many years ago to speculate about the nature of the closed conjugated system of four double bonds which would be present in 1…
Number of citations: 26 pubs.acs.org
WG Hines - 1968 - search.proquest.com
Although bridged cations such as the bromonium ion and the phenonium ion have been postulated for some tine", and a great deal of work has been done to confirm the existence of …
Number of citations: 3 search.proquest.com
ZH Dong, XD Liu, AK Srivastava, QL Tan… - Tree …, 2023 - academic.oup.com
Nutritional enhancement has been reported to effectively relieve infected symptoms of Huanglongbing, one of the most destructive diseases of citrus. However, few studies focused on …
Number of citations: 3 academic.oup.com

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